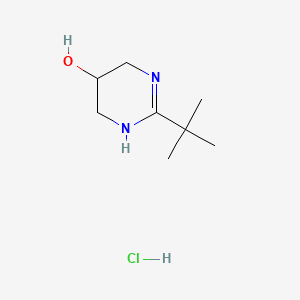
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrimidinol, featuring a tert-butyl group at the second position and a tetrahydro modification. This compound is often used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride typically involves the reaction of pyrimidinol derivatives with tert-butylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like hydrochloric acid to facilitate the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrimidinone and pyrimidine derivatives, which are valuable intermediates in pharmaceutical and chemical research.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,1-Dimethylethyl)-5-pyrimidinol: A closely related compound with similar reactivity but lacking the tetrahydro modification.
5-Bromo-2-tert-butylpyrimidine: Another derivative with a bromine substituent, offering different reactivity and applications.
2-tert-Butyl-5-hydroxypyrimidine: Similar in structure but with distinct chemical properties due to the hydroxyl group.
Uniqueness
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride stands out due to its tetrahydro modification, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.
Eigenschaften
CAS-Nummer |
124052-92-2 |
|---|---|
Molekularformel |
C8H17ClN2O |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
2-tert-butyl-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-9-4-6(11)5-10-7;/h6,11H,4-5H2,1-3H3,(H,9,10);1H |
InChI-Schlüssel |
NXYOFWJCVFCOMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NCC(CN1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















